2,3,3-Trimethyloxirane-2-carbonyl chloride
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Overview
Description
2,3,3-Trimethyloxirane-2-carbonyl chloride is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a carbonyl chloride group attached to the oxirane ring. It is a versatile intermediate used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyloxirane-2-carbonyl chloride typically involves the reaction of 2,3,3-trimethyloxirane with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
2,3,3-Trimethyloxirane+Phosgene→2,3,3-Trimethyloxirane-2-carbonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent safety measures due to the hazardous nature of phosgene. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyloxirane-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2,3,3-trimethyloxirane and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, including hydrogen peroxide, sodium borohydride, and others.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted derivatives of 2,3,3-trimethyloxirane.
Hydrolysis: The primary products are 2,3,3-trimethyloxirane and hydrochloric acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,3-Trimethyloxirane-2-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyloxirane-2-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethyloxirane: Similar in structure but lacks the carbonyl chloride group.
2,3-Epoxybutane: Another oxirane compound with different substituents.
2,3,3-Trimethyloxirane: The parent compound without the carbonyl chloride group.
Uniqueness
2,3,3-Trimethyloxirane-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and applications compared to other similar oxirane compounds. This functional group allows for a broader range of chemical transformations and industrial uses.
Properties
CAS No. |
76527-45-2 |
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Molecular Formula |
C6H9ClO2 |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
2,3,3-trimethyloxirane-2-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO2/c1-5(2)6(3,9-5)4(7)8/h1-3H3 |
InChI Key |
LPWCGKJFBKUSIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C)C(=O)Cl)C |
Origin of Product |
United States |
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